molecular formula C26H35BrO17 B014540 [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate CAS No. 4753-07-5

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B014540
CAS RN: 4753-07-5
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-NDMRNNIMSA-N
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Description

The detailed compound falls under a category of complex organic molecules characterized by multiple acetyl and bromooxan groups attached to an oxan ring structure. These features suggest its relevance in synthetic chemistry, particularly in the synthesis of nucleoside analogues or other biologically active compounds.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, focusing on achieving the desired stereochemistry and functional group installation. For instance, Lemieux and Fraser-Reid (1964) described the brominolysis of carbohydrate iodides, highlighting a method that could be relevant to synthesizing parts of the compound , through the manipulation of acetylated glycosides using bromine and silver acetate to achieve specific substituent replacement and functional group introduction (Lemieux & Fraser-Reid, 1964).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the 3D conformation and stereochemistry of the compound. Liu et al. (2014) provided insights into the structure of a related anticancer nucleosides intermediate, showcasing the importance of structural analysis in understanding the compound's potential interactions and biological activity (Liu et al., 2014).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity towards various chemical reagents, which is crucial for further derivatization or functionalization. Studies like the one by Idris et al. (2000) explore the regio- and stereo-selective bromo(alkoxylation)s of related compounds, providing a glimpse into the methodologies for introducing bromo and alkoxy groups in a controlled manner (Idris et al., 2000).

Scientific Research Applications

Sophisticated Analytical Techniques for Pharmaceutical Compounds

Research on analytical methods for pharmaceutical compounds, such as Empagliflozin, demonstrates the importance of sophisticated analytical techniques in determining the composition and purity of complex organic molecules. Such methodologies could be crucial in studying the compound , emphasizing the need for high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UPLC), and other advanced analytical techniques for accurate quantification and analysis (Danao, 2021).

Neuropharmacology and Neuroprotective Agents

The neuroprotective properties of compounds, such as YM872, suggest that complex organic molecules can have significant biological activities, including acting as potent receptor antagonists. The study of such molecules involves detailed in vitro and in vivo pharmacological evaluations, highlighting the potential of the compound for applications in neuroprotection or other therapeutic areas (Takahashi et al., 2006).

Antioxidant Activity Analysis

The evaluation of antioxidant activity is crucial in understanding the therapeutic potential of compounds. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests provide insights into the antioxidant properties of complex molecules. These methodologies could be relevant in assessing the potential health benefits of the compound , especially if antioxidant activity is a key area of interest (Munteanu & Apetrei, 2021).

Sustainable Solvent Use in Extraction Processes

Research on sustainable solvents, such as 2-methyloxolane (2-MeOx) for natural product extraction, underscores the importance of environmentally friendly methodologies in the extraction and analysis of organic compounds. Such approaches could be applied to the extraction and purification processes of the compound , ensuring that research practices are sustainable and environmentally conscious (Rapinel et al., 2020).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-NDMRNNIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456432
Record name FT-0663746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

CAS RN

4753-07-5
Record name FT-0663746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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